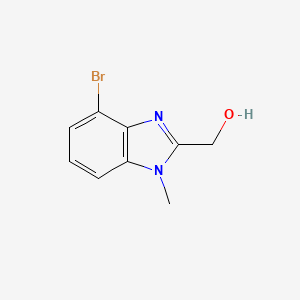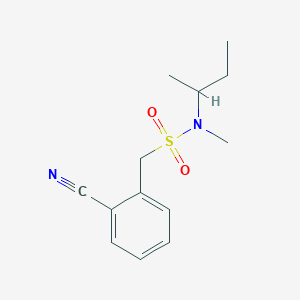
(4-Brom-1-methyl-1H-benzoimidazol-2-yl)-methanol
Übersicht
Beschreibung
(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Anwendungen
Imidazolderivate wie (4-Brom-1-methyl-1H-benzoimidazol-2-yl)-methanol wurden hinsichtlich ihrer potenziellen antibakteriellen und antimykotischen Eigenschaften untersucht. Das Vorhandensein des Imidazolrings ist dafür bekannt, zur Hemmung des bakteriellen Wachstums und der Pilzentwicklung beizutragen. Diese Verbindung könnte bei der Synthese neuer Medikamente eingesetzt werden, die auf resistente Bakterien- und Pilzstämme abzielen und so die wachsende Besorgnis über Antibiotikaresistenz angehen .
Antitumoraktivität
Der strukturelle Baustein des Imidazols ist in verschiedenen Verbindungen mit Antitumoreigenschaften vorhanden. This compound könnte als Vorläufer bei der Synthese neuer Medikamente dienen, die auf bestimmte Krebszelllinien wie MCF-7 (Brustkrebs) und CaCo-2 (Dickdarmkrebs) Zellen abzielen. Seine Rolle bei der Synthese von Verbindungen mit zytotoxischer Aktivität gegen diese Zellen ist von erheblichem Interesse .
Protonenpumpenhemmer-Synthese
Imidazolderivate sind wichtige Bestandteile bei der Entwicklung von Protonenpumpenhemmern (PPIs), die zur Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und Gastritis eingesetzt werden. Die betreffende Verbindung könnte an der Synthese von PPIs beteiligt sein und zur Behandlung von säurebedingten Störungen beitragen .
Entwicklung von antiviralen Wirkstoffen
Der Imidazolring ist ein häufiges Merkmal in vielen antiviralen Wirkstoffen. Forschungen zur Synthese von Imidazol-haltigen Verbindungen, einschließlich this compound, könnten zur Entwicklung neuer antiviraler Medikamente führen, die insbesondere angesichts neu auftretender Viruserkrankungen wichtig sind .
Anti-inflammatorische Eigenschaften
Verbindungen mit einem Imidazol-Kern wurden mit entzündungshemmenden Wirkungen in Verbindung gebracht. Dies macht this compound zu einem Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente, die möglicherweise alternative Behandlungen für chronisch-entzündliche Erkrankungen bieten .
Antihelminthika
Imidazolderivate haben sich als wirksame Antihelminthika erwiesen, die zur Behandlung von parasitären Wurmbefall eingesetzt werden. Die betreffende Verbindung könnte bei der Herstellung neuer Formulierungen zur Bekämpfung von Helminthiasis eingesetzt werden, die in vielen Teilen der Welt ein erhebliches Gesundheitsproblem darstellt .
Gastrointestinale Therapeutika
Aufgrund seiner potenziellen Rolle bei PPIs könnte this compound auch zur Behandlung anderer gastrointestinaler Störungen neben GERD und Gastritis beitragen, wie z. B. Magengeschwüre und Zollinger-Ellison-Syndrom .
Antioxidative Forschung
Imidazolverbindungen werden hinsichtlich ihrer antioxidativen Eigenschaften untersucht. Da oxidativer Stress an zahlreichen Krankheiten beteiligt ist, darunter neurodegenerative Erkrankungen, könnte die betreffende Verbindung bei der Entwicklung von Behandlungen eine entscheidende Rolle spielen, die oxidativen Schäden mindern .
Eigenschaften
IUPAC Name |
(4-bromo-1-methylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-7-4-2-3-6(10)9(7)11-8(12)5-13/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVPSSTUGWUKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653994 | |
| Record name | (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-44-2 | |
| Record name | 4-Bromo-1-methyl-1H-benzimidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519229.png)

![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)



![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)
![4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1519243.png)



![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)

